1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
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Overview
Description
1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is a synthetic organic compound characterized by its unique chemical structure, which includes dichlorobenzyl, fluorobenzyl, and pyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone typically involves multi-step organic reactions. The process may start with the preparation of the pyridinone core, followed by the introduction of the dichlorobenzyl and fluorobenzyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where specific substituents on the benzyl or pyridinone rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research is conducted to explore its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorobenzyl)-3-((4-chlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
- 1-(3,4-Dichlorobenzyl)-3-((4-bromobenzyl)oxy)-2-methyl-4(1H)-pyridinone
- 1-(3,4-Dichlorobenzyl)-3-((4-methylbenzyl)oxy)-2-methyl-4(1H)-pyridinone
Uniqueness
1-(3,4-Dichlorobenzyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is unique due to the presence of both dichlorobenzyl and fluorobenzyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methoxy]-2-methylpyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FNO2/c1-13-20(26-12-14-2-5-16(23)6-3-14)19(25)8-9-24(13)11-15-4-7-17(21)18(22)10-15/h2-10H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRYYLIHHWOURG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC(=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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